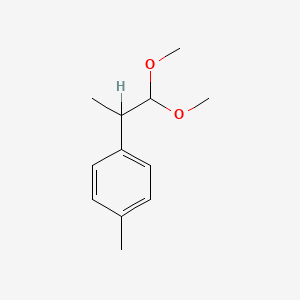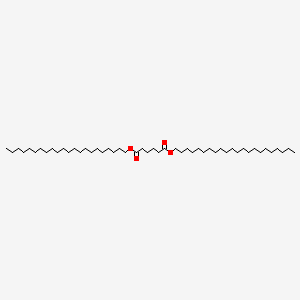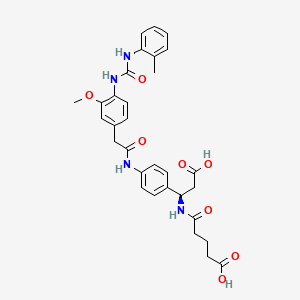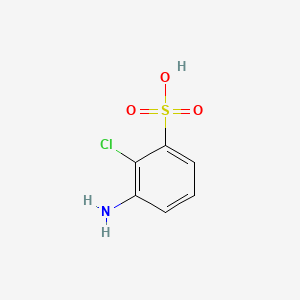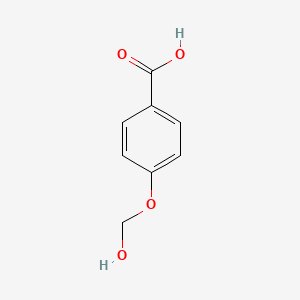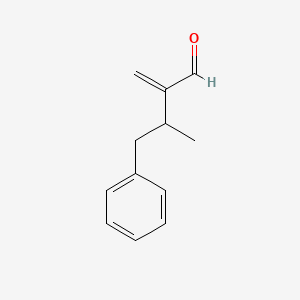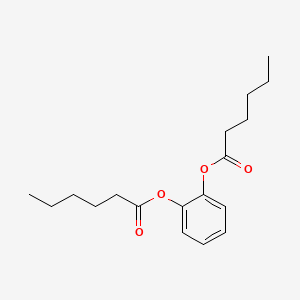
1,2-Phenylene dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Phenylene dihexanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from hexanoic acid and 1,2-dihydroxybenzene. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Phenylene dihexanoate can be synthesized through the esterification reaction between hexanoic acid and 1,2-dihydroxybenzene. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Phenylene dihexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 1,2-dihydroxybenzene.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The aromatic ring in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid and 1,2-dihydroxybenzene.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Quinones and other oxidized aromatic compounds.
Applications De Recherche Scientifique
1,2-Phenylene dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2-Phenylene dihexanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and 1,2-dihydroxybenzene, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Phenylene diacetate: An ester derived from acetic acid and 1,2-dihydroxybenzene.
1,2-Phenylene dibutyrate: An ester derived from butyric acid and 1,2-dihydroxybenzene.
1,2-Phenylene dioctanoate: An ester derived from octanoic acid and 1,2-dihydroxybenzene.
Uniqueness
1,2-Phenylene dihexanoate is unique due to its specific ester group derived from hexanoic acid, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
93941-77-6 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2-hexanoyloxyphenyl) hexanoate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-13-17(19)21-15-11-9-10-12-16(15)22-18(20)14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
ROYLHNCAKTYWLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1=CC=CC=C1OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



